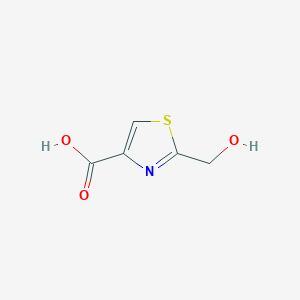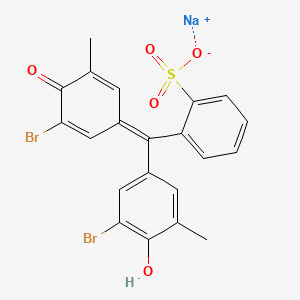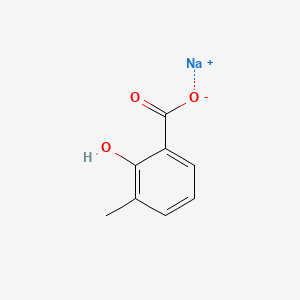
2'-Cyano-3-(3,4,5-trifluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C16H10F3NO . It has a molecular weight of 289.25 g/mol .
Molecular Structure Analysis
The InChI key for 2’-Cyano-3-(3,4,5-trifluorophenyl)propiophenone is DQVNIZCFKWOSKB-UHFFFAOYSA-N . The canonical SMILES representation is C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F .Wissenschaftliche Forschungsanwendungen
Copolymer Synthesis
Novel copolymers incorporating trisubstituted ethylenes and styrene have been developed, demonstrating the potential of these compounds in designing materials with high glass transition temperatures and specific reactivities. The copolymerization of these materials, including those with cyano and fluorophenyl substituents, offers insights into the influence of molecular structure on polymer properties. Such studies reveal the versatility of these compounds in creating materials with tailored thermal and physical characteristics (Kim et al., 1999); (Kharas et al., 2000).
Antibacterial and Antipathogenic Applications
Research into thiourea derivatives, including those with trifluorophenyl groups, indicates significant potential for developing novel antimicrobial agents with antibiofilm properties. This highlights the relevance of cyano and trifluorophenyl-substituted compounds in addressing biofilm-associated infections and developing new therapeutic strategies (Limban et al., 2011).
Photochromic and Fluorescent Materials
The synthesis and study of photochromic diarylethenes bearing cyano groups have provided insights into the effects of substituent positioning on optoelectronic properties. Such compounds show promise in applications requiring light-responsive materials, indicating the potential of cyano-substituted compounds in developing advanced optical and electronic devices (Liu et al., 2007).
Photophysical Properties
Research into aggregation-induced emission (AIE) active compounds based on cyano-substituted diphenylaminostyrylbenzene has uncovered materials with significant two-photon absorption (2PA) properties and tunable fluorescence. These findings underscore the importance of molecular engineering in creating functional materials for biophotonic applications (Wang et al., 2011).
Organic Electronics
The engineering of organic sensitizers for solar cell applications illustrates the role of cyano-acrylic acid derivatives in achieving high photon conversion efficiencies. This research contributes to the development of more efficient and cost-effective solar energy harvesting technologies (Kim et al., 2006).
Eigenschaften
IUPAC Name |
2-[3-(3,4,5-trifluorophenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-13-7-10(8-14(18)16(13)19)5-6-15(21)12-4-2-1-3-11(12)9-20/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVNIZCFKWOSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644997 |
Source


|
| Record name | 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
CAS RN |
898777-70-3 |
Source


|
| Record name | 2-[1-Oxo-3-(3,4,5-trifluorophenyl)propyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3,4,5-Trifluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














